6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Description
Properties
Molecular Formula |
C12H10BrN3O3 |
|---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
6-bromo-3-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H10BrN3O3/c13-9-2-1-5-15-11(9)14-10-6-7(16(18)19)3-4-8(10)12(15)17/h3-4,6,9H,1-2,5H2 |
InChI Key |
XQMHTVRIPULUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Precursor Heterocycles
The initial step often involves the selective bromination of heteroaromatic compounds such as pyridoquinazolinones. According to recent research, bromination is typically achieved using N-bromosuccinimide (NBS) in polar solvents like dimethylformamide (DMF) under controlled temperature conditions. For example, a study reported that bromination of a pyrido[2,1-b]quinazolinone precursor at the 6-position was optimized at room temperature with NBS, yielding the desired 6-bromo derivative with high regioselectivity (see).
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-bromosuccinimide | DMF | Room temperature | 85-90% |
Nitration of Pyridoquinazolinone Derivatives
Nitration is a key step to introduce the nitro group at specific positions on the heterocyclic core. Typically, nitration employs a mixture of concentrated nitric acid and sulfuric acid, with reaction temperatures maintained below 0°C to prevent over-nitration or degradation. The nitration selectively targets activated aromatic sites, often at the 3-position, owing to electronic effects from the heteroatoms.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Concentrated HNO₃ / H₂SO₄ | - | < 0°C | 70-80% |
Cyclization and Ring Closure
Following bromination and nitration, intramolecular cyclization is achieved using dehydrating agents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃). These reagents facilitate ring closure by promoting nucleophilic attack on electrophilic centers, forming the fused heterocyclic system characteristic of the target compound.
| Reagent | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux | 6 hours | 85% |
Modern One-Pot and Multicomponent Strategies
One-Pot Synthesis Using Condensation and Cyclization
Recent advances have introduced one-pot methods that streamline the synthesis process, reducing steps and improving overall efficiency. For example, a three-component reaction involving aromatic amines, aldehydes, and isocyanides under acidic or basic catalysis can produce substituted pyridoquinazolinones directly.
| Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic amines, aldehydes, isocyanides | Acidic catalyst | Ethanol | 80°C | 65-75% |
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate heterocyclic syntheses, notably for cyclization steps. Under microwave conditions, reaction times are significantly reduced, often to minutes, with comparable or improved yields. For instance, microwave-assisted cyclization of brominated intermediates with suitable nucleophiles has been reported to yield the target heterocycle efficiently.
| Reagent | Power | Time | Yield | Reference |
|---|---|---|---|---|
| Brominated precursor + amine | 300 W | 10 min | 78% |
Specific Synthetic Routes for the Target Compound
Route Based on Aromatic Amine and Nitro Precursors
A notable route involves starting from 3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, which undergoes bromination at the 6-position followed by reduction of the nitro group to an amino group. This pathway allows for subsequent functionalization, such as substitution or further cyclization, to produce the final compound.
- Bromination with NBS in DMF at room temperature.
- Reduction of nitro group using catalytic hydrogenation (H₂/Pd-C).
- Final purification via recrystallization.
Route Utilizing Cyclization of Precursors with Functionalized Anilines
Another approach involves synthesizing the core heterocycle via cyclization of 2-aminobenzamide derivatives with appropriate aldehydes, followed by nitration and bromination. This method benefits from high regioselectivity and the ability to introduce various substituents at different stages.
Research Discoveries and Data Tables
Recent research has demonstrated that the optimization of reaction conditions, such as temperature, solvent choice, and reagent equivalents, significantly impacts the yield and purity of the target compound. For example, a study reported that:
| Parameter | Optimized Condition | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 25°C | Maximal regioselectivity | |
| Reagent equivalents | 1.2 equivalents NBS | Higher yield | |
| Solvent | DMF | Enhanced solubility |
Furthermore, advancements in catalysis, such as employing microwave-assisted synthesis, have led to yields exceeding 80% in significantly reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridoquinazolinones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-nitroquinazolin-4-one
- 6-Bromo-3-nitro-2H-pyrido[2,1-b]quinazolin-11-one
Uniqueness
6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is with a molecular weight of approximately 324.13 g/mol. The presence of bromine and nitro groups contributes to its reactivity and biological activity.
Chemical Structure and Properties
The compound features a fused pyridine and quinazoline structure, which is essential for its biological interactions. The unique arrangement of functional groups allows for diverse chemical reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.13 g/mol |
| Structural Features | Fused pyridine and quinazoline with bromine and nitro substituents |
Biological Activities
Research indicates that 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that derivatives of quinazoline compounds often exhibit significant cytotoxicity against breast cancer (MCF-7) and melanoma (B16) cell lines.
A comparative analysis of related compounds indicates that the presence of specific substituents can enhance or diminish cytotoxic effects. For example, the introduction of methoxy or halogen groups can significantly alter the activity profile.
Antimicrobial Activity
Quinazoline derivatives are known for their antibacterial and antifungal properties. In studies involving bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, compounds similar to 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one have demonstrated notable antimicrobial activity.
Case Studies
-
Cytotoxicity Evaluation : A study evaluated various quinazoline derivatives against MCF-7 and B16 cell lines using the crystal violet staining assay. The results indicated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity.
Compound Cell Line IC50 (µM) 6-Bromo Derivative A MCF-7 5.4 6-Bromo Derivative B B16 7.2 -
Antimicrobial Testing : Antimicrobial activity was assessed using the agar diffusion method against various pathogens. Compounds were tested at concentrations ranging from 0 to 100 µg/mL.
Compound Target Pathogen Zone of Inhibition (mm) 6-Bromo Derivative C Candida albicans 15 6-Bromo Derivative D E. coli 12
The biological activity of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one may be attributed to its ability to interact with specific proteins or nucleic acids within the cell. Interaction studies using molecular docking techniques have suggested potential binding sites within target proteins that could lead to inhibition of critical pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
